N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of pyrazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and methyl groups. The quinazoline moiety is then synthesized separately and coupled with the pyrazole derivative under specific conditions to form the final product. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves halogen atoms being replaced by other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
- 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives
Uniqueness
N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of pyrazole and quinazoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H21ClF3N5OS |
---|---|
Molecular Weight |
544.0 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H21ClF3N5OS/c1-15-12-21(34-35(15)13-16-6-9-18(27)10-7-16)31-22(36)14-37-25-32-23-19-5-3-2-4-17(19)8-11-20(23)24(33-25)26(28,29)30/h2-7,9-10,12H,8,11,13-14H2,1H3,(H,31,34,36) |
InChI Key |
FOICXSPIPDGPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)CSC3=NC4=C(CCC5=CC=CC=C54)C(=N3)C(F)(F)F |
Origin of Product |
United States |
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